
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C11H15BFNO2. It is a boronic ester derivative of pyridine, characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring. The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a common moiety in boronic esters.
Mechanism of Action
Target of Action
The compound, also known as “2-Fluoro-5-methylpyridine-4-boronic acid pinacol ester”, is a derivative of boric acid . Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mode of Action
The compound is obtained by a two-step substitution reaction . It is used as a reagent to borylate arenes . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Biochemical Pathways
The compound plays a crucial role in carbon-carbon coupling and carbon heterocoupling reactions . It is one of the important nucleophiles in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides.
Pharmacokinetics
The compound’s stability to water and air suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . In the context of medicinal chemistry, these compounds could potentially exhibit a variety of therapeutic effects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability to water and air suggests it may be robust under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylpyridine and pinacol boronate.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the boronic ester through a Suzuki-Miyaura cross-coupling reaction.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and the purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The fluorine atom and the boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the development of fluorescent probes and imaging agents due to its boronic ester group.
Medicine: Investigated for potential use in drug discovery and development, especially in the synthesis of biologically active molecules.
Industry: Employed in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-pyridineboronic acid pinacol ester
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 6-Fluoro-3-pyridinylboronic acid
Uniqueness
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the specific positioning of the fluorine atom and methyl group on the pyridine ring, which can significantly affect its chemical properties and reactivity compared to other similar boronic esters. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group also provides distinct advantages in terms of stability and ease of handling in synthetic applications.
Biological Activity
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 755027-42-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.
- Molecular Formula: C12H17BFNO2
- Molecular Weight: 237.08 g/mol
- Storage Conditions: Inert atmosphere at 2-8°C
- Signal Word: Warning
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor in different biochemical pathways.
1. Enzyme Inhibition
Research has shown that derivatives of pyridine compounds often exhibit inhibitory activity against key enzymes involved in various diseases. For instance:
- GSK-3β Inhibition: Some studies indicate that similar pyridine derivatives can act as competitive inhibitors of GSK-3β, an enzyme implicated in neurodegenerative diseases and cancer. The IC50 values for these inhibitors are typically in the low nanomolar range .
2. Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of this compound.
- In vitro studies demonstrated that at concentrations ranging from 0.1 to 100 µM, the compound showed no significant decrease in cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) . This suggests a favorable safety profile for potential therapeutic applications.
3. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects, which are critical in treating conditions like arthritis and neuroinflammation.
- Compounds with similar dioxaborolane moieties have been reported to exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines in microglial cells .
Case Studies
Case Study 1: Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) Inhibition
A related study highlighted the design of compounds targeting DYRK1A using computational methods. The synthesized compounds showed promising inhibitory activity with nanomolar affinities and were validated through enzymatic assays . Although not directly tested on the specific compound of interest here, the findings suggest a pathway for further exploration of similar structures.
Case Study 2: Antiviral Activity
In a related context, pyridine derivatives have been evaluated for antiviral properties against influenza viruses. One compound demonstrated a significant reduction in viral load in infected mouse models . This indicates potential applications for this compound in antiviral drug development.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPUIZLKGCQCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678233 | |
Record name | 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755027-42-0 | |
Record name | 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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